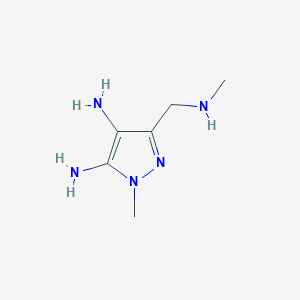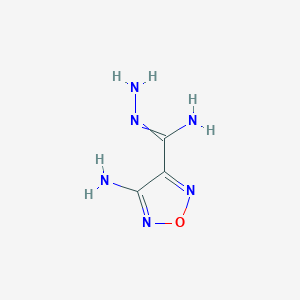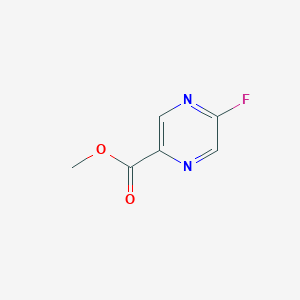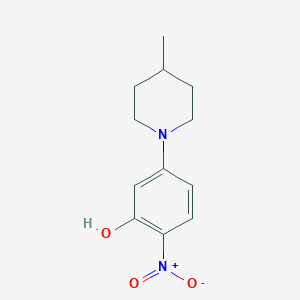
2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a known neurotoxin that selectively damages dopaminergic neurons in the brain, making it a valuable tool for studying Parkinson's disease and other neurological disorders.
Mécanisme D'action
2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine is converted in the brain to a toxic metabolite, MPP+, which selectively damages dopaminergic neurons by inhibiting mitochondrial respiration. This leads to a loss of function in these neurons and ultimately to the symptoms of Parkinson's disease.
Effets Biochimiques Et Physiologiques
2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine has been shown to cause a range of biochemical and physiological effects in the brain, including a decrease in dopamine levels, an increase in reactive oxygen species, and an increase in inflammation. These effects have been implicated in the development of Parkinson's disease and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine has several advantages as a tool for scientific research, including its ability to selectively damage dopaminergic neurons in the brain and its ability to closely mimic the symptoms of Parkinson's disease. However, its neurotoxicity also poses a significant risk to researchers working with this compound, and caution must be exercised to ensure safe handling and disposal.
Orientations Futures
There are many potential future directions for research into 2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine and its effects on the brain. One area of interest is the development of new treatments for Parkinson's disease based on a better understanding of the mechanisms underlying 2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine-induced neurotoxicity. Other potential areas of research include the use of 2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine as a tool for investigating the role of dopamine in reward pathways in the brain and the development of new drugs for the treatment of drug addiction.
Méthodes De Synthèse
2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine can be synthesized using a variety of methods, including the reaction of 2-methyl-3,5-dicarbethoxy-4-aminopyrazole with formaldehyde and methylamine, or the reaction of 2-methyl-3,5-dicarbethoxy-4-nitropyrazole with methylamine followed by reduction with sodium dithionite.
Applications De Recherche Scientifique
2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine has been extensively studied for its potential use in scientific research, particularly in the study of Parkinson's disease. This compound is able to selectively damage dopaminergic neurons in the brain, leading to symptoms that closely resemble those of Parkinson's disease in humans. 2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine has also been used to study the mechanisms underlying drug addiction and to investigate the role of dopamine in reward pathways in the brain.
Propriétés
Numéro CAS |
184173-24-8 |
|---|---|
Nom du produit |
2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine |
Formule moléculaire |
C6H13N5 |
Poids moléculaire |
155.2 g/mol |
Nom IUPAC |
2-methyl-5-(methylaminomethyl)pyrazole-3,4-diamine |
InChI |
InChI=1S/C6H13N5/c1-9-3-4-5(7)6(8)11(2)10-4/h9H,3,7-8H2,1-2H3 |
Clé InChI |
PNURGEWVWONEOL-UHFFFAOYSA-N |
SMILES |
CNCC1=NN(C(=C1N)N)C |
SMILES canonique |
CNCC1=NN(C(=C1N)N)C |
Synonymes |
1H-Pyrazole-4,5-diamine, 1-methyl-3-[(methylamino)methyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-5-methyl-1H-benzo[d]imidazole](/img/structure/B71461.png)
![1-[(1'S,2S,4'R)-7',7'-Dimethyl-4-oxospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-1'-yl]-N,N-di(propan-2-yl)methanesulfonamide](/img/structure/B71467.png)











